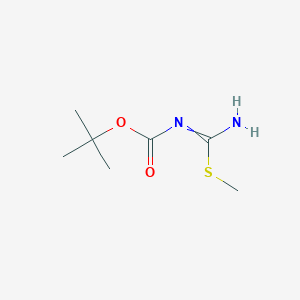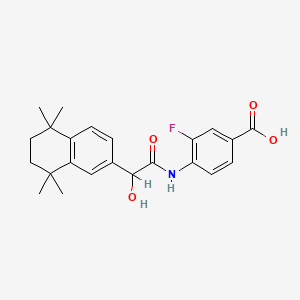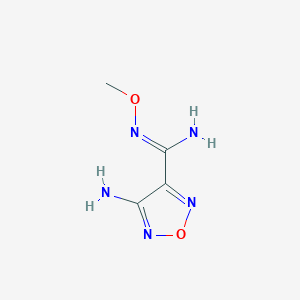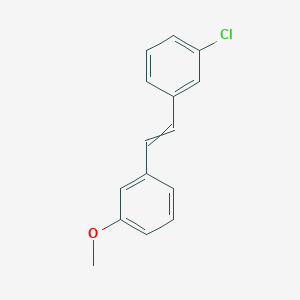
DIPROPYLENE GLYCOL DIMETHACRYLATE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dipropylene glycol dimethacrylate is a chemical compound with the molecular formula C14H22O5. It is a dimethacrylate ester of dipropylene glycol and is commonly used as a crosslinking agent in polymer chemistry. This compound is known for its ability to form dense polymer networks, which enhance the mechanical properties of materials.
准备方法
Synthetic Routes and Reaction Conditions
Dipropylene glycol dimethacrylate is synthesized by reacting dipropylene glycol with methacrylic acid in the presence of a catalyst. The reaction typically involves esterification, where the hydroxyl groups of dipropylene glycol react with the carboxyl groups of methacrylic acid to form the ester linkage. The reaction is carried out under reflux conditions with the removal of water to drive the reaction to completion .
Industrial Production Methods
In industrial settings, the production of this compound involves a clean production method that includes esterification reflux dehydration, neutralization with sodium hydroxide, adsorption of salts using magnesium polysilicate, and reduced pressure dehydration and desolventization . This method ensures high yield and minimizes environmental impact by reducing organic wastewater pollution.
化学反应分析
Types of Reactions
Dipropylene glycol dimethacrylate primarily undergoes polymerization reactions. It can participate in free radical polymerization to form crosslinked polymer networks. The compound can also undergo copolymerization with other monomers like acrylates and methacrylates to produce materials with enhanced properties .
Common Reagents and Conditions
Common reagents used in the polymerization of this compound include initiators like benzoyl peroxide and azobisisobutyronitrile (AIBN). The polymerization can be carried out under UV light or thermal conditions, depending on the initiator used .
Major Products Formed
The major products formed from the polymerization of this compound are crosslinked polymers. These polymers are used in various applications, including coatings, adhesives, and dental materials .
科学研究应用
Dipropylene glycol dimethacrylate has a wide range of scientific research applications:
作用机制
The mechanism by which dipropylene glycol dimethacrylate exerts its effects is primarily through polymerization. The compound contains two methacrylate groups that can undergo free radical polymerization, forming crosslinked networks. These networks enhance the mechanical properties and stability of the resulting polymers. The molecular targets involved in this process are the double bonds in the methacrylate groups, which react with free radicals to form covalent bonds .
相似化合物的比较
Similar Compounds
Ethylene glycol dimethacrylate (EGDMA): Similar to dipropylene glycol dimethacrylate, EGDMA is used as a crosslinking agent in polymer chemistry.
Triethylene glycol dimethacrylate (TEGDMA): TEGDMA has a longer glycol chain compared to this compound, providing greater flexibility and lower viscosity in the resulting polymers.
Bisphenol A glycerolate dimethacrylate (Bis-GMA): Bis-GMA is commonly used in dental materials and provides high strength and durability.
Uniqueness
This compound is unique due to its balance of flexibility and crosslinking ability. The presence of two methacrylate groups allows for efficient crosslinking, while the dipropylene glycol backbone provides flexibility and reduces brittleness in the resulting polymers .
属性
CAS 编号 |
1322-73-2 |
|---|---|
分子式 |
C14H22O5 |
分子量 |
270.32 |
同义词 |
DIPROPYLENE GLYCOL DIMETHACRYLATE |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Xanthosine-[8-3H] 5'-triphosphate tetraammonium salt](/img/structure/B1143274.png)


![1-[(4-methoxyphenyl)methyl]benzimidazol-5-amine;trihydrochloride](/img/structure/B1143280.png)

![(3aS,6aR)-3-propan-2-yl-3a,6a-dihydrofuro[3,2-d][1,2]oxazol-4-one](/img/structure/B1143290.png)


